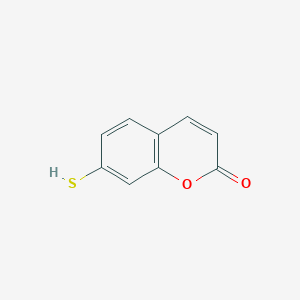

7-Mercapto-2H-chromen-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H6O2S |

|---|---|

Molecular Weight |

178.21 g/mol |

IUPAC Name |

7-sulfanylchromen-2-one |

InChI |

InChI=1S/C9H6O2S/c10-9-4-2-6-1-3-7(12)5-8(6)11-9/h1-5,12H |

InChI Key |

RKEVGXWCJYWMEX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=O)O2)S |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of 7 Mercapto 2h Chromen 2 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. Through the analysis of ¹H NMR, ¹³C NMR, and various two-dimensional (2D) NMR techniques, a complete assignment of all proton and carbon signals can be achieved, confirming the connectivity and chemical environment of each atom within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The protons on the pyrone ring, H-3 and H-4, typically appear as doublets due to their vicinal coupling. In the parent coumarin (B35378), these are observed around 6.4 ppm and 7.7 ppm, respectively, with a coupling constant (³JH3-H4) of approximately 9.5 Hz.

The protons on the benzene (B151609) ring (H-5, H-6, and H-8) form an aromatic spin system. The introduction of the mercapto (-SH) group at the C-7 position significantly influences the chemical shifts of these protons due to its electronic effects. The -SH group is weakly electron-donating, which would be expected to cause a slight upfield shift (to lower ppm values) for the ortho (H-6, H-8) and para (H-5) protons compared to unsubstituted coumarin. The thiol proton (-SH) itself would likely appear as a broad singlet, with a chemical shift that can vary depending on the solvent, concentration, and temperature.

Expected ¹H NMR Chemical Shifts for 7-Mercapto-2H-chromen-2-one Derivatives:

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-3 | ~ 6.3 - 6.5 | d | ³J = ~9.5 |

| H-4 | ~ 7.6 - 7.8 | d | ³J = ~9.5 |

| H-5 | ~ 7.3 - 7.5 | d | ³J = ~8.5 |

| H-6 | ~ 7.0 - 7.2 | dd | ³J = ~8.5, ⁴J = ~2.0 |

| H-8 | ~ 7.1 - 7.3 | d | ⁴J = ~2.0 |

| -SH | Variable (broad) | s | - |

Note: These are estimated values based on data for analogous 7-substituted coumarins. Actual values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. Each unique carbon atom in the this compound structure will give rise to a distinct signal. The chemical shifts are influenced by the hybridization of the carbon and its proximity to electronegative atoms or electron-donating/withdrawing groups.

The carbonyl carbon (C-2) of the lactone ring is typically the most deshielded, appearing far downfield, often in the range of 160-162 ppm. The carbons of the double bond in the pyrone ring, C-3 and C-4, and the aromatic carbons of the benzene ring resonate in the 110-155 ppm region. The carbon atom directly attached to the sulfur atom (C-7) will have its chemical shift significantly influenced by the mercapto group.

Expected ¹³C NMR Chemical Shift Ranges for this compound:

| Carbon Atom | Expected Chemical Shift (ppm) |

| C-2 | 160.0 - 162.0 |

| C-3 | 115.0 - 118.0 |

| C-4 | 142.0 - 144.0 |

| C-4a | 118.0 - 120.0 |

| C-5 | 127.0 - 129.0 |

| C-6 | 115.0 - 117.0 |

| C-7 | 130.0 - 135.0 |

| C-8 | 110.0 - 113.0 |

| C-8a | 153.0 - 155.0 |

Note: These are estimated values. The precise chemical shifts can be definitively assigned using 2D NMR techniques.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC)

2D NMR experiments are essential for the complete and unambiguous assignment of ¹H and ¹³C NMR spectra, especially for complex molecules.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, a COSY spectrum would show a cross-peak between H-3 and H-4, confirming their vicinal relationship. It would also map the correlations within the aromatic ring system, showing cross-peaks between H-5 and H-6, and a weaker, long-range correlation between H-6 and H-8.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). This allows for the direct assignment of carbon signals for all protonated carbons (C-3, C-4, C-5, C-6, and C-8) by linking them to their already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying longer-range (typically 2-3 bonds) ¹H-¹³C correlations. This technique is particularly valuable for assigning quaternary (non-protonated) carbons, such as C-2, C-4a, C-7, and C-8a. For instance, the H-3 proton would show an HMBC correlation to the carbonyl carbon C-2, and H-5 would show correlations to C-4a and C-7, thereby confirming the full connectivity of the molecular framework.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic and Photophysical Properties

UV-Vis absorption and fluorescence spectroscopy provide insights into the electronic transitions and photophysical behavior of molecules. The properties of coumarins are known to be highly sensitive to their substitution pattern.

Absorption Characteristics and Electronic Transitions

Coumarin derivatives typically exhibit strong absorption bands in the UV region, corresponding to π → π* electronic transitions within the conjugated system. For 7-mercapto-4-methylcoumarin (B161817) in methanol, a prominent absorption maximum (λmax) is observed. The position and intensity of this absorption are dependent on the solvent environment. The mercapto group at the 7-position acts as an auxochrome, influencing the energy of the electronic transitions and typically causing a bathochromic (red) shift compared to the unsubstituted coumarin.

Emission Profiles and Fluorescence Quantum Yields

The fluorescence properties of 7-mercaptocoumarin derivatives are particularly interesting. Studies on 7-mercapto-4-methylcoumarin have shown that it is a very weak fluorophore. scispace.comnih.gov This poor emission is in stark contrast to its oxygen analogue, 7-hydroxy-4-methylcoumarin (4-methylumbelliferone), which is highly fluorescent. scispace.com

The weak fluorescence of 7-mercapto-4-methylcoumarin is attributed to efficient non-radiative decay pathways from the excited state. It is proposed that a thione-like resonance form (C=S) plays a key role in this excited-state deactivation process, quenching the fluorescence. scispace.comnih.gov

However, when the thiol group is alkylated (e.g., forming a thioether), the fluorescence is dramatically restored. scispace.com These S-alkylated derivatives are highly fluorescent, demonstrating the critical role of the free thiol group in the quenching mechanism. This "off-on" switching of fluorescence upon reaction at the thiol group makes 7-mercaptocoumarin derivatives valuable as fluorescent probes. mdpi.com

Table of Photophysical Properties for 7-Mercapto-4-methylcoumarin Derivatives:

| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (ΦF) |

| 7-mercapto-4-methylcoumarin | Methanol | ~360-370 | ~440-450 | Very Low (<0.01) |

| S-alkylated 7-mercapto-4-methylcoumarin | Various | ~360-380 | ~430-450 | High |

Note: Data is primarily based on the 4-methyl derivative as a proxy for the parent compound.

Solvatochromic Effects on this compound Fluorescence

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon, observable in the absorption and emission spectra of a compound, is highly dependent on the polarity of the solvent. For fluorescent molecules like coumarin derivatives, the solvent can significantly influence the position, intensity, and shape of the fluorescence emission spectrum.

The photophysical behavior of 7-mercaptocoumarin derivatives is a subject of considerable interest. Unlike its highly fluorescent counterpart, 7-hydroxy-4-methylcoumarin, 7-mercapto-4-methylcoumarin is known to be poorly fluorescent. researchgate.net This fluorescence quenching is attributed to the presence of a thione-like tautomeric form (C=S), which provides a pathway for non-radiative deactivation of the excited state. researchgate.net

However, the fluorescence of the coumarin core can be restored and even enhanced through alkylation of the thiol group. This modification prevents the formation of the thione tautomer and results in derivatives with strong fluorescence, making them suitable as molecular probes. The photophysical properties of these S-alkylated derivatives are sensitive to the solvent environment.

The fluorescence emission of these compounds typically exhibits a bathochromic (red) shift as the polarity of the solvent increases. This shift indicates a π → π* transition and suggests that the excited state is more polar than the ground state. The stabilization of the more polar excited state by polar solvent molecules lowers its energy level, resulting in the emission of lower-energy (longer wavelength) light.

The table below illustrates the typical solvatochromic effects on the fluorescence emission of an S-alkylated 7-mercaptocoumarin derivative in a range of solvents with varying polarities.

Table 1: Solvatochromic Fluorescence Data for a Representative S-Alkylated 7-Mercaptocoumarin Derivative

| Solvent | Polarity Index | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) |

|---|---|---|---|---|

| Cyclohexane | 0.2 | ~380 | ~410 | ~30 |

| Toluene | 2.4 | ~385 | ~425 | ~40 |

| Dichloromethane | 3.1 | ~390 | ~445 | ~55 |

| Acetone | 5.1 | ~392 | ~460 | ~68 |

| Acetonitrile | 5.8 | ~393 | ~465 | ~72 |

| Methanol | 6.6 | ~395 | ~475 | ~80 |

As shown in the table, both the absorption and emission maxima shift to longer wavelengths with increasing solvent polarity. The Stokes shift, which is the difference between the maximum wavelengths of emission and absorption, also increases significantly in more polar solvents. This large Stokes shift is characteristic of molecules that undergo a substantial change in dipole moment upon excitation.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. For this compound, electron ionization mass spectrometry (EI-MS) would provide valuable structural information.

The molecular ion peak (M⁺˙) for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₉H₆O₂S). The fragmentation of the coumarin ring system is well-documented and typically initiates with the loss of a neutral carbon monoxide (CO) molecule from the pyrone ring. This fragmentation is a characteristic feature of the coumarin skeleton.

Upon electron impact, the molecular ion of this compound would undergo a retro-Diels-Alder reaction, leading to the expulsion of CO (28 Da). This results in the formation of a stable benzofuran radical cation. Subsequent fragmentations can occur from this primary fragment ion.

A plausible fragmentation pathway for this compound is outlined below:

Molecular Ion (M⁺˙): The intact molecule with a single positive charge.

[M - CO]⁺˙: Loss of carbon monoxide (m/z - 28) to form a 6-mercaptobenzofuran radical cation. This is often the base peak in the spectrum of coumarins due to its stability.

[[M - CO] - H]⁺: Loss of a hydrogen radical from the benzofuran intermediate.

[[M - CO] - SH]⁺: Loss of a sulfhydryl radical.

[M - CO - CS]⁺˙: Subsequent loss of a carbon monosulfide molecule.

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Fragment | Formula | Notes |

|---|---|---|---|

| 178 | [M]⁺˙ | C₉H₆O₂S⁺˙ | Molecular Ion |

| 150 | [M - CO]⁺˙ | C₈H₆OS⁺˙ | Loss of carbon monoxide from the pyrone ring. Likely the base peak. |

| 149 | [[M - CO] - H]⁺ | C₈H₅OS⁺ | Loss of a hydrogen atom from the benzofuran intermediate. |

| 117 | [[M - CO] - SH]⁺ | C₈H₅O⁺ | Loss of a sulfhydryl radical. |

| 106 | [M - CO - CS]⁺˙ | C₇H₆O⁺˙ | Loss of carbon monosulfide from the thiophene-like ring. |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The IR spectrum provides information about the vibrational modes of the bonds within the molecule. For this compound, the spectrum would be characterized by absorption bands corresponding to the vibrations of the coumarin core and the mercapto group.

The key functional groups and their expected vibrational frequencies are:

S-H Stretch: The mercapto (thiol) group will exhibit a weak but sharp absorption band in the region of 2550-2600 cm⁻¹. The presence of this band is a clear indicator of the -SH group.

C=O Stretch (Lactone): The carbonyl group of the α,β-unsaturated lactone ring is a prominent feature in the IR spectrum of coumarins. It typically appears as a strong, sharp absorption band in the range of 1700-1750 cm⁻¹. The exact position is influenced by conjugation and ring strain. For this compound, this peak is expected around 1720 cm⁻¹.

C=C Stretch (Aromatic and Pyrone): Multiple bands corresponding to the carbon-carbon double bond stretching vibrations of the aromatic benzene ring and the pyrone ring will be observed between 1450 and 1620 cm⁻¹.

C-O Stretch (Lactone): The C-O stretching vibrations of the lactone ester group typically appear as strong bands in the 1000-1300 cm⁻¹ region.

C-S Stretch: The carbon-sulfur stretching vibration is generally weak and appears in the fingerprint region, typically between 600 and 800 cm⁻¹.

C-H Bending: Out-of-plane bending vibrations for the aromatic C-H bonds will be present in the 700-900 cm⁻¹ region, and their pattern can provide information about the substitution on the benzene ring.

Table 3: Key Infrared (IR) Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| S-H Stretching | Mercapto (-SH) | 2550 - 2600 | Weak, Sharp |

| C=O Stretching | α,β-Unsaturated Lactone | 1700 - 1740 | Strong, Sharp |

| C=C Stretching | Aromatic & Pyrone Rings | 1450 - 1620 | Medium to Strong |

| C-O Stretching | Lactone Ester | 1000 - 1300 | Strong |

| Aromatic C-H Bending | Substituted Benzene | 700 - 900 | Medium to Strong |

| C-S Stretching | Thioether linkage | 600 - 800 | Weak |

Biological Activities and Mechanistic Investigations of 7 Mercapto 2h Chromen 2 One and Its Analogs

Utilization as Fluorescent Probes in Biochemical and Cellular Research

Coumarin (B35378) derivatives are well-established fluorophores, and the introduction of a mercapto group at the 7-position has led to the development of sophisticated fluorescent probes. These probes are instrumental in visualizing and quantifying various biological processes and molecules within living cells. The fluorescence of these compounds is often "turned on" or exhibits a spectral shift upon reaction with a specific analyte, providing a clear signal against a low background.

Monitoring Intracellular Transport Processes

Derivatives of 7-mercapto-coumarin have been engineered as fluorescent probes to monitor the intracellular transport of drugs and other molecules. The core principle behind these probes is the modification of the thiol group, which can render the coumarin weakly fluorescent. Upon entering a cell and interacting with its target or local environment, a chemical reaction can occur that releases the highly fluorescent 7-mercapto-coumarin, allowing for the tracking of the molecule's movement and localization. This approach provides a powerful tool for studying drug delivery mechanisms and the dynamics of molecular transport across cellular membranes and within organelles.

Visualization of Apoptotic Pathways

Apoptosis, or programmed cell death, is a fundamental biological process characterized by a series of biochemical events. Coumarin-based fluorescent probes have been developed to visualize key aspects of these pathways. For instance, probes can be designed to detect the activity of specific enzymes, such as caspases, which are central to the apoptotic cascade. Furthermore, the unique chemical environment within apoptotic cells, including changes in redox potential, can trigger the activation of specially designed mercapto-coumarin probes, enabling the real-time imaging of apoptosis in living cells.

Development as Reporter Molecules for Thiol-Binding Events

The thiol group of 7-Mercapto-2H-chromen-2-one is highly reactive towards various biological thiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH). This reactivity has been harnessed to develop reporter molecules, or chemosensors, that signal the presence and concentration of these important biothiols. The detection mechanism often involves a Michael addition reaction, where the biological thiol adds to an α,β-unsaturated ketone system within the probe. This reaction disrupts the internal charge transfer (ICT) quenching mechanism, leading to a significant enhancement in fluorescence intensity. nih.govrsc.org

These probes can be designed to differentiate between various biothiols by exploiting subtle differences in their reactivity, leading to distinct fluorescent responses. For example, a coumarin derivative, SWJT-14, was synthesized to distinguish between Cys, Hcy, and GSH in aqueous solutions, with different reaction products yielding unique spectral changes. nih.gov The detection limits for these probes can be very low, often in the micromolar range, which is sensitive enough to detect physiological concentrations of biothiols in cells. nih.gov

| Probe Name | Analyte(s) | Detection Mechanism | Key Features |

| SWJT-14 | Cysteine (Cys), Homocysteine (Hcy), Glutathione (GSH) | Reaction with biothiols generates products with different conjugated structures | Differential detection based on distinct UV-Vis and fluorescence spectral changes |

| ROS-AHC | Peroxynitrite (ONOO⁻) and Biological Thiols | 'AND' logic gate; requires both analytes for fluorescence turn-on | High sensitivity and selectivity for the simultaneous detection of two different analytes |

| Compound 1 (from Organic & Biomolecular Chemistry) | Biological Thiols (Cys, Hcy, GSH) | Michael addition followed by hemiketal cleavage to form a fluorescent 7-hydroxyl coumarin derivative | "Turn-on" response with a 246-fold fluorescence enhancement for Cys |

Receptor Antagonism Studies

Beyond their use as fluorescent probes, derivatives of this compound have been investigated for their ability to interact with and modulate the activity of specific physiological receptors.

Investigation of Alpha-1 Adrenoceptor Antagonistic Activity

Research has shown that novel derivatives of 7-mercapto-4-methyl coumarin can exhibit potent α1-adrenoceptor antagonistic activity. mdpi.com Alpha-1 adrenoceptors are involved in the sympathetic nervous system and play a crucial role in smooth muscle contraction, particularly in blood vessels and the prostate. Antagonists of these receptors are used clinically to treat conditions such as hypertension and benign prostatic hyperplasia. nih.govmhmedical.comguidetopharmacology.org

In one study, a series of 7-mercapto-coumarin derivatives were synthesized and evaluated for their α1-antagonistic effects. Notably, one compound in this series demonstrated activity that was superior to that of prazosin, a well-known and clinically used α1-adrenoceptor antagonist. mdpi.com This finding highlights the potential of the 7-mercapto-coumarin scaffold as a template for the design of new and effective α1-adrenergic receptor blockers.

| Compound Class | Target Receptor | Potency | Reference Compound |

| 7-mercapto-coumarin derivatives | Alpha-1 Adrenoceptor | Strong antagonistic activity | Prazosin |

Antimicrobial Research

The coumarin nucleus is a common scaffold in many compounds exhibiting a wide range of biological activities, including antimicrobial effects. While specific studies focusing solely on the antimicrobial properties of this compound are limited, research into its analogs and other coumarin derivatives provides valuable insights into the potential of this class of compounds.

Various studies have demonstrated that modifications to the coumarin ring system can lead to compounds with significant antibacterial and antifungal properties. nih.govmdpi.comnih.gov For instance, the introduction of different substituents at various positions on the coumarin scaffold has been shown to modulate the antimicrobial spectrum and potency. Some synthesized coumarin derivatives have shown activity against a range of bacterial strains, including Staphylococcus aureus, Escherichia coli, and Bacillus cereus, as well as various fungal species. ejmse.roresearchgate.net The mechanism of action for the antimicrobial effects of coumarins can vary but may involve the inhibition of essential enzymes or disruption of the microbial cell membrane. The exploration of 7-mercapto-coumarin derivatives in this context remains an area of interest for the development of new antimicrobial agents.

Antibacterial Activity Against Specific Pathogens

Coumarin derivatives have demonstrated notable antibacterial effects against a spectrum of both Gram-positive and Gram-negative bacteria. While research specifically detailing the antibacterial properties of this compound is limited, studies on its analogs reveal the potential of this chemical class. The mechanism of action is often attributed to the damage of bacterial cell membranes.

Substitutions on the coumarin ring play a crucial role in antibacterial potency. For instance, the presence of CF₃ and OH groups has been shown to enhance antibacterial activity. Derivatives such as 5,7-dihydroxy-4-trifluoromethylcoumarin have shown a minimum inhibitory concentration (MIC) of 1.5 mM against Bacillus cereus, Micrococcus luteus, Listeria monocytogenes, and Staphylococcus aureus. tandfonline.com Similarly, 7-hydroxy-4-trifluoromethylcoumarin was active against Enterococcus faecium with a MIC of 1.7 mM. tandfonline.com

Studies have shown that certain coumarin derivatives exhibit strong activity, with inhibition zones ranging from 6 to 27 mm. mdpi.com For example, some synthesized compounds demonstrated potent reduction in the growth of E. coli, Klebsiella pneumoniae, and Staphylococcus aureus at concentrations between 0.5 to 1 mg/mL. mdpi.com The introduction of an ester or carboxylic acid substituent on the coumarin ring is often necessary for potent inhibitory activity against both Gram-positive and Gram-negative bacteria. acs.org

Table 1: Antibacterial Activity of Selected Coumarin Analogs

| Compound | Pathogen | Activity (MIC) | Reference |

|---|---|---|---|

| 5,7-dihydroxy-4-trifluoromethylcoumarin | Bacillus cereus | 1.5 mM | tandfonline.com |

| 5,7-dihydroxy-4-trifluoromethylcoumarin | Micrococcus luteus | 1.5 mM | tandfonline.com |

| 5,7-dihydroxy-4-trifluoromethylcoumarin | Listeria monocytogenes | 1.5 mM | tandfonline.com |

| 5,7-dihydroxy-4-trifluoromethylcoumarin | Staphylococcus aureus | 1.5 mM | tandfonline.com |

| 7-hydroxy-4-trifluoromethylcoumarin | Enterococcus faecium | 1.7 mM | tandfonline.com |

| Dicoumarol | Listeria monocytogenes | 1.2 mM | tandfonline.com |

Antifungal Efficacy and Potential Targets (e.g., Sterol 14α-Demethylase Inhibition)

Coumarin derivatives have emerged as promising antifungal agents, with a key mechanism of action being the inhibition of ergosterol biosynthesis, a critical process for maintaining the integrity of the fungal cell membrane. A primary target in this pathway is the enzyme lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme. Inhibition of CYP51 disrupts the conversion of lanosterol to ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately causing cytostatic and cytotoxic effects. acs.org

Molecular modeling and docking studies have supported the hypothesis that coumarins can bind to the active site of CYP51. acs.orgresearchgate.netmdpi.com For example, coumarins like robustic acid and thonningine-C, isolated from Millettia thonningii, have shown promising activity against Candida albicans, with minimum fungicidal concentrations of 1.0 and 0.5 mg/mL, respectively. acs.org Docking studies suggest that the hydroxyl group of these compounds may bind within the enzyme's active site, blocking access to the catalytic iron and disrupting sterol synthesis. acs.org

Furthermore, hybrid molecules incorporating a coumarin scaffold with a 1,2,4-triazole (B32235) moiety—a structure known to target CYP51—have been investigated. One such compound, 7-((5-mercapto-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-methyl-2H-chromen-2-one, has been identified as a potential sterol 14α-demethylase inhibitor, showing promise for further research in antifungal development. mdpi.com The inhibition of ergosterol biosynthesis by a potent antifungal coumarin derivative was confirmed through an ergosterol extraction and quantitation assay, which found that the compound acts by inhibiting this specific pathway in C. albicans. researchgate.netmdpi.com

Enzyme Inhibition Profiles

The structural versatility of coumarins allows them to interact with a variety of enzymes, leading to inhibitory effects that are of interest in several therapeutic areas.

Studies on Alpha-Amylase Inhibition

Alpha-amylase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing post-prandial hyperglycemia in diabetes. Coumarin derivatives have been identified as potential inhibitors of this enzyme. nih.gov A series of arylidene-based sesquiterpene coumarin derivatives demonstrated significant α-amylase inhibition, with IC₅₀ values ranging from 7.24 to 28.98 μM. rsc.org Notably, some of these synthetic derivatives exhibited greater potency than the standard drug, acarbose (IC₅₀ = 9.83 μM). rsc.org In silico virtual screening of a library of 80 coumarin derivatives identified a compound, designated CD-59, as a potential dual inhibitor of both α-glucosidase and α-amylase, highlighting the promise of this scaffold for developing agents to manage hyperglycemia. mdpi.comnih.gov

Table 2: α-Amylase Inhibitory Activity of Sesquiterpene Coumarin Derivatives

| Compound | α-Amylase Inhibition (IC₅₀) | Reference |

|---|---|---|

| Derivative 3k | 7.24 ± 0.36 μM | rsc.org |

| Derivative 3m | 8.83 ± 0.22 μM | rsc.org |

| Acarbose (Standard) | 9.83 μM | rsc.org |

| Derivative 3l | 10.82 ± 0.60 μM | rsc.org |

| Derivative 3c | 13.16 ± 0.73 μM | rsc.org |

| Derivative 3h | 13.54 ± 0.54 μM | rsc.org |

Inhibition of Other Relevant Enzymes (e.g., Cholinesterases, Monoamine Oxidases) by Related Coumarins

Coumarin derivatives have been extensively studied as inhibitors of enzymes relevant to neurodegenerative diseases, such as cholinesterases (ChEs) and monoamine oxidases (MAOs).

Cholinesterase Inhibition: Acetylcholinesterase (AChE) inhibitors are used in the management of Alzheimer's disease. tandfonline.com Numerous coumarin derivatives have shown potent AChE inhibitory activity. One study found a chromenyl coumarate derivative to be a more potent inhibitor (IC₅₀ = 48.49 ± 5.6 nM) than the standard drug Donepezil (IC₅₀ = 74.13 ± 8.3 nM). tandfonline.com Kinetic studies often reveal a non-competitive or mixed-type inhibition mechanism, suggesting that these compounds may bind to a peripheral anionic site on the enzyme rather than directly at the active site. tandfonline.comacs.org For example, 7-[3-(chlorobenzyl)oxy]-3,4,-dimethylcoumarin was identified as a noncompetitive inhibitor of AChE with a Kᵢ value of 3.40 μM. acs.org

Monoamine Oxidase Inhibition: Monoamine oxidases (MAO-A and MAO-B) are targets for the treatment of depression and neurodegenerative disorders like Parkinson's disease. A large series of 71 coumarin derivatives, mostly analogs of 7-hydroxycoumarin, were tested for MAO inhibition. acs.org Many of these compounds acted as preferential inhibitors of MAO-B, with IC₅₀ values ranging from the micromolar to the low-nanomolar scale. acs.orgnih.gov The most active compound identified was 7-[(3,4-difluorobenzyl)oxy]-3,4-dimethylcoumarin, which exhibited an exceptionally potent MAO-B inhibition with an IC₅₀ value of 1.14 nM. acs.orgnih.gov Structure-activity relationship studies indicate that phenyl substitution on the coumarin ring significantly influences activity and selectivity, with 3-phenyl substitution enhancing MAO-B inhibition and 4-phenyl substitution favoring MAO-A inhibition. eurekalert.orgscienceopen.com

Anti-proliferative Activity in Cancer Cell Lines (excluding clinical applications)

The coumarin scaffold is a common feature in molecules investigated for anticancer properties. These compounds can exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways. mdpi.comresearchgate.net

Cytotoxicity Studies Against Specific Carcinoma Cell Lines

Numerous studies have evaluated the cytotoxic effects of coumarin derivatives against a wide range of human cancer cell lines. A review of mercapto-coumarins highlighted a furoxan-based nitric oxide-releasing S-coumarin derivative, synthesized from a 7-mercapto-4-methyl coumarin precursor, which demonstrated potent antiproliferation activity against several cell lines with low micromolar and even nanomolar IC₅₀ values. mdpi.com

Other coumarin analogs have also shown significant cytotoxicity. For instance, 7-isopentenyloxycoumarin, a derivative of 7-hydroxycoumarin, displayed selective toxic effects on the 5637 bladder cancer cell line, with an IC₅₀ of 65 μg/ml after 72 hours of treatment, while being less toxic to normal human dermal fibroblast (HDF-1) cells. nih.gov Its mechanism involves inducing apoptosis and arresting the cell cycle at the G2/M phase. nih.gov

A library of 35 structurally related coumarin derivatives was synthesized and evaluated for antiproliferative activity. The compound 4-(chloromethyl)-7,8-dihydroxy-2H-chromen-2-one was the most promising against the HCT-116 tumor cell line, with an IC₅₀ value of 8.47 μM. nih.gov Another study on new acetoxycoumarin derivatives found that one compound exhibited cytotoxic activity against A549 lung cancer (LD₅₀ < 100 μM) and CRL 1548 liver cancer cell lines. iiarjournals.org

Table 3: Cytotoxic Activity of Selected Coumarin Analogs Against Cancer Cell Lines

| Compound/Derivative | Cell Line | Activity (IC₅₀ / GI₅₀) | Reference |

|---|---|---|---|

| Furoxan-based S-coumarin derivative (66) | A549 (Lung Carcinoma) | 0.12 µM | mdpi.com |

| Furoxan-based S-coumarin derivative (66) | HeLa (Cervical Cancer) | 0.024 µM | mdpi.com |

| Furoxan-based S-coumarin derivative (66) | A2780 (Ovarian Cancer) | 0.036 µM | mdpi.com |

| 4-(chloromethyl)-7,8-dihydroxy-2H-chromen-2-one (2c) | HCT-116 (Colon Carcinoma) | 8.47 µM | nih.gov |

| Coumarin-cinnamic acid hybrid (4) | HL60 (Promyelocytic Leukemia) | 8.09 µM | mdpi.com |

| Coumarin-cinnamic acid hybrid (8b) | HepG2 (Hepatocellular Carcinoma) | 13.14 µM | mdpi.com |

| Coumarin hydrazide-hydrazone hybrid (5) | HepG2 (Hepatocellular Carcinoma) | 7.87 ± 0.88 µg/mL | wu.ac.th |

| 7-isopentenyloxycoumarin | 5637 (Bladder Carcinoma) | 65 µg/mL (at 72h) | nih.gov |

Induction of Apoptotic Mechanisms

Research into the biological activities of this compound and its analogs has revealed their potential to induce programmed cell death, or apoptosis, in cancer cells. This process is a critical mechanism for controlling cell proliferation and eliminating damaged or malignant cells. Studies on various derivatives have begun to elucidate the molecular pathways through which these compounds exert their pro-apoptotic effects.

Investigations into S-substituted 7-mercapto-4-methyl coumarin analogs have demonstrated their efficacy as antitumor agents. One particular derivative was found to significantly increase cellular apoptosis in a concentration-dependent manner, suggesting that the 7-mercapto-coumarin scaffold is a promising framework for the development of apoptosis-inducing anticancer drugs.

More detailed mechanistic insights have been gained from studies on novel 1,2,3-triazole-coumarin-glycoside hybrids and their 1,2,4-triazolyl thioglycoside analogs. One of the most potent compounds from this series was selected for further investigation into its effects on key proteins involved in the mitochondrial apoptotic pathway in MCF-7 breast cancer cells.

The findings indicated that this coumarin analog could disrupt the mitochondrial outer membrane permeability. This disruption leads to the release of cytochrome c from the mitochondria into the cytosol, a critical event in the initiation of the intrinsic apoptotic cascade. The study quantified the levels of several key apoptosis-regulating proteins following treatment with the compound.

Table 1: Effect of a this compound Analog on Apoptosis-Related Protein Levels in MCF-7 Cells

| Protein | Treatment Group | Concentration/Level | Fold Change vs. Untreated |

| Cytochrome c | Untreated | 0.176 ng/ml | - |

| Compound 10 | 0.766 ng/ml | 4.35 | |

| Bcl-2 | Untreated | - | - |

| Compound 10 | - | Decreased | |

| Bax | Untreated | - | - |

| Compound 10 | - | Increased | |

| Caspase-7 | Untreated | - | - |

| Compound 10 | - | Increased | |

| 5-Fluorouracil (Standard) | - | Lower than Compound 10 |

The data reveals a significant increase in the cytosolic concentration of cytochrome c in cells treated with the coumarin analog compared to untreated cells. mdpi.com Concurrently, the expression of the anti-apoptotic protein Bcl-2 was decreased, while the expression of the pro-apoptotic protein Bax was elevated. mdpi.com This shift in the Bax/Bcl-2 ratio is a hallmark of the mitochondrial pathway of apoptosis, favoring membrane permeabilization and the release of pro-apoptotic factors.

Furthermore, the treatment led to an increased level of caspase-7, an executioner caspase responsible for cleaving key cellular substrates and dismantling the cell during apoptosis. mdpi.com Notably, the induction of caspase-7 by the test compound was more pronounced than that observed with the standard chemotherapeutic agent 5-fluorouracil. mdpi.com These findings collectively suggest that this class of 7-mercapto-coumarin analogs can trigger the intrinsic apoptotic pathway by modulating the expression of Bcl-2 family proteins and activating downstream caspases.

Structure Activity Relationship Sar Analysis of 7 Mercapto 2h Chromen 2 One Derivatives

Influence of Thiol Group Substitutions on Biological Potency and Selectivity

The thiol group at the C-7 position is a key site for modification, and substitutions at this position have a profound impact on the biological properties of the resulting coumarin (B35378) derivatives. The sulfur atom serves as a nucleophilic point for attaching various side chains, effectively transforming the parent molecule into diverse chemical entities with tailored activities.

Alkylation of the thiol group is a common strategy. For instance, S-alkylation of 7-mercapto-4-methylcoumarin (B161817) not only creates new derivatives but can also dramatically alter the molecule's physicochemical properties. The parent compound, 7-mercapto-4-methylcoumarin, is weakly fluorescent; however, its thiol-alkylated counterparts exhibit significantly enhanced fluorescence. researchgate.net This change is attributed to the prevention of non-radiative deactivation pathways that are present in the thiol form. researchgate.net

In the context of therapeutic activity, substitutions on the thiol group are critical for determining both potency and selectivity. A study focused on designing α(1)-adrenoceptor (α(1)-AR) antagonists utilized the 7-mercapto-4-methylcoumarin scaffold. mdpi.comnih.gov By attaching a butyl-phenylpiperazine moiety to the sulfur atom, researchers synthesized a series of compounds with strong antagonistic activity. nih.gov The most potent compound in this series, 7-((4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)thio)-4-methyl-2H-chromen-2-one, demonstrated activity superior to the reference drug prazosin, highlighting the effectiveness of this specific thiol substitution for achieving high potency at the α(1)-adrenoceptor. mdpi.comnih.gov

Furthermore, S-substituted 7-mercapto-4-methylcoumarin analogs have been synthesized and evaluated for antiviral activity against the Hepatitis B virus (HBV), indicating that modifications at the thiol position can be exploited to develop agents for various disease targets. mdpi.com

| Substitution at Thiol Group (C-7) | Biological Target | Observed Effect on Activity | Reference Compound Example |

|---|---|---|---|

| -H (unsubstituted) | N/A (Physicochemical Property) | Weak fluorescence | 7-Mercapto-4-methylcoumarin |

| -CH₃ (S-Methyl) | N/A (Physicochemical Property) | Strongly fluorescent | S-methyl-7-mercapto-4-methylcoumarin |

| -(CH₂)₄-phenylpiperazine | α(1)-Adrenoceptor | Strong antagonistic activity | 7-((4-(4-(2-Methoxyphenyl)piperazin-1-yl)butyl)thio)-4-methyl-2H-chromen-2-one |

| Various S-substitutions | Hepatitis B Virus (HBV) | Antiviral activity | S-substituted 7-mercapto-4-methyl coumarin analogs |

Role of Methyl Group at C-4 Position on Biological Activity

The methyl group at the C-4 position of the coumarin ring, while not the primary site of derivatization in this series, plays a significant role in modulating the biological activity of the entire molecule. Its presence is a common feature in many biologically active 7-substituted coumarins, suggesting it is often beneficial for achieving desired therapeutic effects.

Research on various coumarin derivatives has shown that substitution at the C-4 position can lead to significant cytotoxic activity. ijpsr.com In a specific study on 7-substituted biphenyl coumarin derivatives designed as helicase inhibitors, the introduction of a methyl group at the C-4 position was found to drastically increase the compound's anti-helicase activity. nih.gov This indicates that the C-4 methyl group can be a critical determinant of potency for certain enzyme targets.

Impact of Side Chain Modifications on Receptor Binding and Enzyme Inhibition

For 7-mercaptocoumarin derivatives, the side chain attached to the sulfur atom is a primary driver of receptor binding affinity and enzyme inhibitory potency. Modifications to this chain, including its length, flexibility, and terminal functional groups, allow for the fine-tuning of interactions with a biological target.

The development of α(1)-AR antagonists provides a clear example of this principle. nih.gov In this series, a flexible butyl linker connects the 7-thiocoumarin core to a terminal phenylpiperazine moiety. SAR studies revealed that the nature of this terminal group was crucial for activity. Specifically, small hydrophobic groups on the terminal heterocyclic ring and ortho substituents on the phenyl ring of the phenylpiperazine moiety were identified as essential structural factors for high antagonistic activity. nih.gov This demonstrates that modifications at the distal end of the side chain directly influence the binding interaction with the receptor.

While not mercapto-derivatives, studies on 5- and 7-hydroxycoumarins as 5-HT1A serotonin receptor antagonists offer analogous insights into the importance of side chain linkers. Research showed that a five-carbon linker between the coumarin scaffold and an arylpiperazine moiety was the most beneficial for antagonistic activity. nih.govmdpi.com This highlights the critical role of linker length in positioning the terminal pharmacophore correctly within the receptor's binding pocket. Conformational heterogeneity of protein side chains in the binding site can be remodeled upon ligand binding, and the flexibility and length of the ligand's side chain are key factors in this induced-fit process. elifesciences.orgnih.gov

These findings collectively show that the side chain appended to the C-7 position via the thiol group acts as an anchor and a probe, whose structural features dictate the specificity and strength of the interaction with target proteins.

| Scaffold | Side Chain Modification | Biological Target | Impact on Activity |

|---|---|---|---|

| 7-Mercapto-4-methylcoumarin | Variation of substituents on terminal phenylpiperazine ring | α(1)-Adrenoceptor | Ortho substitution on the phenyl ring was essential for high potency. |

| 5-Hydroxy-4,7-dimethylcoumarin | Linker length (2 carbons vs. 5 carbons) | 5-HT1A Receptor | A five-carbon linker resulted in much higher antagonistic activity. |

| 7-Hydroxycoumarin | Introduction of terminal arylpiperazine moiety | 5-HT1A Receptor | Led to compounds with subnanomolar affinities for the receptor. |

Design Principles for Optimizing Specific Biological Activities

Based on the accumulated SAR data, several design principles can be formulated for optimizing the biological activities of 7-mercapto-2H-chromen-2-one derivatives:

Utilize the Thiol Group as a Versatile Anchor: The C-7 thiol group is an ideal attachment point for introducing diverse side chains. This position can be leveraged to append linkers and pharmacophoric moieties tailored to specific biological targets, as seen in the development of α(1)-AR antagonists. mdpi.comnih.gov

Incorporate a C-4 Methyl Group: The presence of a methyl group at the C-4 position is frequently associated with enhanced biological activity across different targets, including enzymes like helicase and various cancer cell lines. ijpsr.comnih.gov Retaining this feature is a sound strategy when designing new derivatives.

Optimize Linker Length and Flexibility: The length of the aliphatic chain connecting the coumarin core to a terminal functional group is critical. As demonstrated in serotonin receptor antagonists, an optimal linker length (e.g., five carbons) is necessary to correctly orient the pharmacophore in the binding site for maximal interaction. mdpi.com

Fine-Tune Terminal Groups: The nature of the terminal group on the side chain is a key determinant of potency and selectivity. For α(1)-AR antagonists, a phenylpiperazine ring with small, hydrophobic, and ortho-positioned substituents on the phenyl ring was found to be optimal. nih.gov This emphasizes the need for detailed exploration of the terminal moiety's steric and electronic properties.

Employ Hybridization Strategies: A promising approach is to link the 7-mercaptocoumarin scaffold with another known pharmacophore. This hybridization can create novel molecules with potentially synergistic or multi-target activities. nih.gov An example is the conjugation of a 1,3,4-thiadiazole unit to the 7-thiomethylcoumarin core. mdpi.com

Correlation of Electronic and Steric Factors with Biological Outcomes

The biological activity of 7-mercaptocoumarin derivatives is ultimately governed by their physicochemical properties, which can be described by electronic and steric factors. Quantitative structure-activity relationship (QSAR) studies on related coumarin series provide a framework for understanding these correlations.

Electronic Factors: The electronic nature of substituents significantly influences how a molecule interacts with its biological target.

Hydrophobicity: In the design of α(1)-AR antagonists, a small hydrophobic group at the terminal end of the side chain was found to be an essential factor for activity, suggesting that hydrophobic interactions are key to binding. nih.gov

Electron-donating/withdrawing effects: QSAR studies on other coumarin series have shown a strong correlation between activity and electronic descriptors. For instance, the inhibitory activity of certain coumarin derivatives was found to be strongly related to the molecule's dipole moment. nih.gov In another study, the presence of electron-withdrawing groups like chloro or fluoro substituents was predicted to increase inhibitory activity against the 17β-HSD3 enzyme. longdom.org Similarly, for Mcl-1 inhibitors, a hydrophobic electron-withdrawing group at the C-4 position enhanced potency. nih.gov

Steric Factors: The size, shape, and position of substituents play a critical role in ensuring a proper fit within a receptor's binding pocket or an enzyme's active site.

Positional Isomerism: The importance of substituent position is evident in the α(1)-AR antagonists, where ortho substitution on the terminal phenyl ring was crucial, while other substitution patterns were less effective. nih.gov

Bulky Groups: QSAR analysis of 7-hydroxycoumarins indicated that the presence of bulky electron-withdrawing groups at certain positions would increase inhibitory activity, highlighting a combined steric and electronic effect. longdom.org

Three-dimensional QSAR (3D-QSAR) models, which build upon these principles, can generate contour maps that visualize favorable and unfavorable regions for steric, electronic, hydrophobic, and hydrogen-bonding fields around the molecular scaffold. nih.gov These models provide valuable predictive insights for designing new inhibitors with improved biological outcomes.

Applications of 7 Mercapto 2h Chromen 2 One in Diverse Chemical and Biological Fields

Development of Advanced Biosensing Platforms

The inherent fluorescence of the coumarin (B35378) core, combined with the reactive thiol group, makes 7-Mercapto-2H-chromen-2-one a valuable component in the design of sophisticated biosensing platforms. The thiol group can act as an anchor to immobilize the molecule on sensor surfaces or as a reactive site for detecting specific analytes.

Recent advancements in biosensor technology have leveraged the unique properties of two-dimensional nanomaterials, which offer exceptional physical and chemical characteristics due to their ultra-thin structures. nih.gov The integration of molecules like this compound onto these nanomaterials can lead to the development of highly sensitive and selective biosensing platforms. The high surface area and tunable surface chemistry of these materials provide an ideal scaffold for the assembly of biomolecular recognition elements, where the coumarin derivative can serve as a fluorescent reporter.

The development of such platforms can be tailored for the detection of a wide array of analytes. For instance, the thiol group can be functionalized with specific recognition elements, such as antibodies or enzymes, to create targeted biosensors. Upon binding of the target analyte, a conformational change or a chemical reaction can occur, leading to a measurable change in the fluorescence of the coumarin moiety. This "turn-on" or "turn-off" fluorescence response allows for the quantitative detection of the analyte of interest.

Integration into Novel Materials Science Applications (e.g., Interaction with Noble Metals)

The thiol group of this compound exhibits a strong affinity for noble metal surfaces, such as gold, silver, and copper. This interaction allows for the formation of highly ordered, self-assembled monolayers (SAMs) on these surfaces, a key technique in surface engineering and nanotechnology. rsc.orgnih.gov

Studies on a closely related compound, 7-mercapto-4-methylcoumarin (B161817) (MMC), have provided significant insights into the formation and structure of these SAMs on gold surfaces. chemrxiv.orgrsc.orgchemrxiv.org These investigations, utilizing techniques such as Molecular Dynamics (MD) simulations, grazing incidence X-ray fluorescence (GIXRF), and X-ray photoelectron spectroscopy (XPS), have revealed that the sulfur atom chemisorbs to the gold surface, likely as a thiolate radical, losing the hydrogen atom. chemrxiv.orgrsc.org

The formation of these dense and stable monolayers of this compound on noble metal surfaces opens up possibilities for a variety of materials science applications. These functionalized surfaces can be used in the development of:

Optical sensors: The fluorescent properties of the coumarin can be modulated by the proximity to the metal surface, a phenomenon that can be exploited for sensing applications.

Electronic devices: The organized molecular structure of the SAM can influence the electronic properties of the metal surface, potentially leading to applications in molecular electronics.

Biocompatible coatings: By modifying the coumarin core, the surface properties can be tailored to enhance biocompatibility for medical implants and devices.

| Technique | Information Gained | Relevance to this compound |

| Molecular Dynamics (MD) Simulations | Predicts the stable arrangement and density of molecules in the self-assembled monolayer. chemrxiv.orgrsc.orgchemrxiv.org | Enables the design of surfaces with specific properties by understanding how this compound molecules will organize. |

| Grazing Incidence X-ray Fluorescence (GIXRF) | Provides a quantitative measure of the number of sulfur atoms on the metal surface, confirming the density of the monolayer. chemrxiv.orgrsc.org | Allows for the precise control and characterization of the surface coverage of this compound. |

| X-ray Photoelectron Spectroscopy (XPS) | Determines the chemical state of the sulfur atom, indicating the nature of the bond with the metal surface (e.g., thiol vs. thiolate). chemrxiv.orgrsc.org | Confirms the strong chemical bond between this compound and the noble metal, which is crucial for the stability of the functionalized material. |

Use as Chemical Tools in Cell Biology and Biochemistry

Fluorescent probes are indispensable tools in cell biology and biochemistry for visualizing and understanding complex biological processes within living cells. mpg.demdpi.com Coumarin derivatives are a well-established class of fluorophores used in the development of such probes due to their favorable photophysical properties. semanticscholar.org this compound serves as a versatile scaffold for creating chemical tools to study cellular functions. schumann-lab.combohrium.com

The thiol group provides a convenient handle for bioconjugation, allowing the coumarin fluorophore to be attached to various biomolecules of interest, such as proteins, nucleic acids, or lipids. This enables the tracking of these molecules within the complex cellular environment. Furthermore, the reactivity of the thiol group itself can be exploited to design probes that respond to specific cellular events.

For example, probes can be designed where the fluorescence of the this compound is initially "quenched." Upon reaction of the thiol group with a specific analyte or enzyme within the cell, the quenching is relieved, leading to a "turn-on" fluorescent signal. nih.gov This strategy has been successfully employed to develop probes for detecting reactive oxygen species, enzymes, and various small molecules in living cells.

The development of cell-permeable and fluorogenic probes is a significant challenge in live-cell imaging. mpg.debiorxiv.org The chemical structure of this compound can be modified to enhance its ability to cross cell membranes and to exhibit a fluorogenic response, where it only becomes highly fluorescent upon binding to its intracellular target. mpg.de

Role in Organic Synthesis as a Reactive Intermediate for Carbon-Sulfur Bond Formation

The formation of carbon-sulfur (C-S) bonds is a fundamental transformation in organic synthesis, as organosulfur compounds are prevalent in pharmaceuticals, agrochemicals, and materials. nih.govmdpi.comnih.govdntb.gov.ua Mercapto-coumarins, including this compound, are valuable reactive intermediates in the synthesis of a diverse range of sulfur-containing heterocyclic compounds. nih.govmdpi.comresearchgate.net

The nucleophilic nature of the thiol group in this compound allows it to readily participate in various reactions to form C-S bonds. These reactions include:

S-alkylation: Reaction with alkyl halides to form thioethers. ubbcluj.ro

Michael addition: Addition to α,β-unsaturated carbonyl compounds.

Nucleophilic aromatic substitution: Reaction with activated aryl halides.

These reactions provide access to a wide array of coumarin derivatives with tailored properties. For instance, the synthesis of novel catechol thioethers with antioxidant activity has been achieved through the reaction of functionalized thiols with catechol derivatives. mdpi.com Similarly, this compound can be used as a starting material to synthesize various thioether derivatives. rsc.org

The versatility of this compound as a synthetic intermediate is highlighted by its use in the preparation of complex molecules with potential biological activity. For example, it can be incorporated into larger molecular frameworks to create compounds with potential applications in drug discovery. nih.gov

| Reaction Type | Reactant | Product | Significance |

| S-alkylation | Alkyl halide | Thioether | A fundamental method for creating stable carbon-sulfur bonds, leading to a wide range of functionalized coumarins. ubbcluj.ro |

| Michael Addition | α,β-Unsaturated carbonyl compound | Thioether adduct | Allows for the formation of C-S bonds at a β-carbon, useful for synthesizing more complex molecular structures. |

| Nucleophilic Aromatic Substitution | Activated aryl halide | Aryl thioether | Enables the direct attachment of the coumarin scaffold to aromatic rings, creating compounds with potentially interesting electronic and biological properties. |

Potential for Agrochemical Research and Plant Protection Agents

While direct research on the agrochemical applications of this compound is not extensively documented, the broader class of coumarin derivatives has shown promise in this area. Many natural and synthetic coumarins exhibit a range of biological activities, including antimicrobial and insecticidal properties. nih.gov

The synthesis of various derivatives of 7-hydroxy-4-methyl-2H-chromen-2-one has been explored for their biological screening, with some compounds showing significant bactericidal and cytotoxic activity. nih.gov This suggests that modification of the coumarin scaffold can lead to compounds with potent biological effects.

The thiol group of this compound provides a reactive site for the synthesis of a library of new compounds. By reacting it with various electrophiles, a diverse set of derivatives can be generated and screened for their potential as plant protection agents. For example, the synthesis of derivatives containing 1,3,4-oxadiazole (B1194373) or 1,2,4-triazole (B32235) moieties from a coumarin hydrazide precursor has been reported, and these heterocyclic systems are known to be present in many bioactive molecules. mdpi.com

Further research into the synthesis and biological evaluation of derivatives of this compound could lead to the discovery of novel and effective agrochemicals for crop protection.

Future Research Directions and Emerging Opportunities for 7 Mercapto 2h Chromen 2 One

Exploration of Undiscovered Biological Targets and Pathways

The full therapeutic potential of 7-Mercapto-2H-chromen-2-one and its analogues is yet to be realized. Current research has shown that derivatives of its methylated counterpart, 7-mercapto-4-methyl coumarin (B35378), exhibit strong α1 antagonistic activity, with some compounds showing greater potency than the reference drug prazosin. mdpi.comnih.gov Additionally, related structures have been suggested as potential inhibitors of monoamine oxidase A or as anti-influenza agents. mdpi.comnih.gov

Future research should focus on a systematic screening of this compound derivatives against a broader range of biological targets. The nucleophilic thiol group can be leveraged to design covalent inhibitors or probes that interact with specific cysteine residues in proteins, a strategy of growing importance in drug discovery. Investigating its potential interactions with enzymes, receptors, and signaling pathways involved in cancer, neurodegenerative diseases, and infectious diseases could unveil novel therapeutic applications.

| Potential Biological Target Area | Rationale for Exploration | Key Research Objective |

| Kinase Inhibition | The thiol group can form covalent bonds with cysteine residues in kinase active sites. | Design and synthesize derivatives as selective covalent kinase inhibitors for oncology. |

| Protease Inhibition | Cysteine proteases are a major class of enzymes with critical biological roles. | Screen a library of derivatives against viral and human cysteine proteases. |

| Monoamine Oxidase (MAO) | Derivatives have been suggested as potential MAO-A inhibitors. mdpi.comnih.gov | Investigate selectivity for MAO-A vs. MAO-B and explore potential for treating depression and Parkinson's disease. |

| Antiviral Activity | Anti-influenza potential has been noted for a related compound. mdpi.comnih.gov | Explore mechanisms of action against a wider range of viruses, focusing on viral entry and replication. |

Rational Design of Next-Generation Derivatization Reactions with High Chemoselectivity

The thiol group is the primary site for chemical modification of this compound, opening numerous avenues for creating diverse molecular architectures. mdpi.comnih.gov Known reactions include nucleophilic substitution with halides and Michael additions. nih.gov However, future efforts must prioritize the development of highly chemoselective reactions that allow for precise modifications under mild conditions.

Emerging areas of interest include:

Enzymatic Synthesis : The use of enzymes to catalyze reactions, such as the trans-glycosidation of 7-mercapto-4-methylcoumarin (B161817) to produce S-glycosides, offers a pathway to creating complex bioconjugates with high stereoselectivity and biocompatibility. mdpi.com

Photocatalysis : Light-mediated reactions, such as the photocatalytic transformation of the 7-SH group to a 7-SCN group, provide a green and efficient method for introducing new functional groups. mdpi.comnih.gov

Click Chemistry : Employing reactions like the thiol-ene "click" reaction would enable the efficient and modular conjugation of this compound to other molecules, such as peptides, polymers, or targeting ligands, under biocompatible conditions.

The rational design of these reactions will be crucial for synthesizing derivatives with tailored properties for specific applications in medicine and materials science.

Application of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery and materials science. springernature.commdpi.com These computational tools can be applied to accelerate the design and optimization of novel this compound derivatives.

Future opportunities in this domain include:

Predictive Modeling : Developing ML models, such as deep neural networks (DNNs), to predict the biological activity, physicochemical properties, and toxicity of virtual libraries of derivatives before synthesis. mdpi.comnih.gov This can prioritize the most promising candidates and reduce experimental costs.

Generative Design : Using generative AI models, such as recurrent neural networks (RNNs) or diffusion models, to design entirely new molecules based on the this compound scaffold with desired property profiles. mdpi.comnih.gov Reinforcement learning can be employed to bias the generation towards compounds with high predicted activity and drug-likeness. mdpi.com

Synthesis Planning : Applying AI-driven retrosynthesis tools to devise efficient synthetic routes for complex target molecules, addressing potential synthetic challenges early in the design process. mdpi.com

Integrating AI and ML into the research workflow will enable a more rapid and targeted exploration of the chemical space around this versatile scaffold.

Development of Supramolecular Assemblies and Nanoconjugates Incorporating this compound

The unique properties of this compound make it an excellent candidate for incorporation into advanced supramolecular systems and nanoconjugates. The thiol group provides a strong anchoring point for binding to metal surfaces. For instance, 7-mercapto-4-methylcoumarin readily forms self-assembled monolayers (SAMs) on gold surfaces, a phenomenon studied through molecular dynamics simulations and X-ray photoelectron spectroscopy. nih.govchemrxiv.org

Future research should explore:

Quantum Dot Conjugation : Building on the demonstrated interaction of 7-mercapto-4-methylcoumarin with CdSe-ZnS quantum dots, where it acts as a reporter for thiol binding at the nanoparticle surface. rsc.org

Host-Guest Chemistry : Investigating the formation of inclusion complexes with macrocyclic hosts like cyclodextrins. As seen with other coumarins, such assemblies can enhance fluorescence, improve photostability, and enable stimuli-responsive release, which is valuable for bioimaging and drug delivery. frontiersin.org

Metal-Organic Frameworks (MOFs) : Designing MOFs where the mercapto-coumarin acts as a functional linker, creating materials with unique photophysical properties for sensing or catalysis.

These advanced assemblies could lead to novel sensors, drug delivery systems, and optoelectronic devices.

Expanding the Repertoire of Bioimaging and Sensing Capabilities

While this compound itself exhibits poor fluorescence, its S-alkylated derivatives are often highly emissive. rsc.org This "off-on" switching characteristic makes it an ideal platform for developing chemodosimeters and fluorescent probes. Its utility has been demonstrated in creating probes for ion pairs and as a reporter molecule. mdpi.com

Emerging opportunities to expand its capabilities include:

Targeted Bioimaging : Conjugating the scaffold to targeting moieties (e.g., carbohydrates, peptides) to visualize specific cells or subcellular structures. Enzymatically synthesized coumarin S-glycosides have already been identified as potentially useful and non-cytotoxic imaging probes. mdpi.comresearchgate.net

Raman Reporting : Utilizing the molecule as a Raman reporter on metallic nanostructures for surface-enhanced Raman scattering (SERS) applications, enabling highly sensitive detection of analytes. researchgate.net

Sensing Specific Analytes : Designing derivatives where the reaction of the thiol group with a specific analyte (e.g., reactive oxygen species, metal ions, or specific enzymes) triggers a change in fluorescence, enabling quantitative detection in biological systems.

The development of new derivatives with tailored photophysical responses will solidify the role of the 7-mercapto-coumarin scaffold in advanced bioimaging and diagnostics.

| Application Area | Principle of Operation | Potential Advancement |

| Fluorescent Probes | Alkylation or reaction at the thiol group modulates fluorescence ("off-on" switch). rsc.org | Design of probes for specific enzymes or reactive species in live cells. |

| Nanoparticle Sensing | Acts as a reporter for binding events on quantum dot surfaces. rsc.org | Development of multiplexed nanoparticle-based assays for diagnostics. |

| Raman Reporters | Provides a unique vibrational signature for SERS-based detection. researchgate.net | Creation of SERS nanotags for ultrasensitive immunoassay and cellular imaging. |

| Bioconjugate Imaging | Covalent attachment to biomolecules for targeted imaging. | Synthesis of non-cytotoxic S-glycoside derivatives for live-cell imaging. mdpi.comresearchgate.net |

Sustainable Synthetic Methodologies for this compound Production

The conventional synthesis of 7-mercapto-coumarins often involves a multi-step process starting from the corresponding 7-hydroxy-coumarin, proceeding through a Newman-Kwart rearrangement. mdpi.comnih.gov This process can involve high temperatures and harsh reagents. Future research must focus on developing more sustainable and environmentally friendly synthetic routes.

Key directions for improvement include:

Green Catalysis : Exploring the use of biodegradable and reusable catalysts, such as those derived from natural sources like eggshells, to promote the synthesis of the coumarin core under milder conditions. ajgreenchem.com

Solvent-Free Reactions : Developing solid-state or solvent-free reaction conditions to reduce waste and energy consumption, aligning with the principles of green chemistry. mdpi.com

One-Pot Syntheses : Designing tandem or one-pot reactions that combine multiple synthetic steps, thereby increasing efficiency and minimizing purification processes.

Advanced Catalytic Methods : Further investigation into photocatalysis and other modern synthetic methods can provide energy-efficient pathways to both the core structure and its derivatives. mdpi.comnih.gov

By focusing on these areas, the production of this compound and its valuable derivatives can be made more economical and ecologically responsible.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 7-Mercapto-2H-chromen-2-one, and how can reaction conditions be optimized?

The Pechmann condensation is a widely used method for synthesizing 2H-chromen-2-one derivatives. For 7-Mercapto-substituted analogs, modifications involve introducing thiol groups via post-functionalization or using mercapto-containing precursors. Reaction optimization includes adjusting catalysts (e.g., silica-supported sulfuric acid), temperature (80–120°C), and solvent-free conditions to enhance yield and purity . Characterization via 1H NMR and crystallographic refinement (e.g., SHELXL) is critical for confirming structure and purity .

Q. How should researchers characterize this compound to ensure structural fidelity?

Key techniques include:

- 1H/13C NMR : Assign peaks for the coumarin backbone (e.g., carbonyl at δ ~160 ppm) and thiol protons (δ ~2–3 ppm, sensitive to exchange) .

- X-ray crystallography : Use SHELX programs for structure refinement, ensuring proper handling of twinned or high-resolution data .

- HPLC-MS : Verify purity and detect side products. Always cross-reference with spectral databases (e.g., CCDC for crystallographic data) .

Q. What are the best practices for reporting experimental data to ensure reproducibility?

Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

- Include detailed synthesis protocols (reagent ratios, reaction times) in the main text or supplementary materials.

- Provide raw spectral data (NMR, IR) and crystallographic CIF files (e.g., via CCDC deposition) .

- Disclose software parameters (e.g., SHELXL refinement settings) to enable replication .

Advanced Research Questions

Q. How can computational studies (e.g., DFT, Hirshfeld surface analysis) enhance understanding of this compound’s reactivity and intermolecular interactions?

- Density Functional Theory (DFT) : Predict electronic properties (e.g., HOMO-LUMO gaps) to explain nucleophilic attack sites on the coumarin ring.

- Hirshfeld Surface Analysis : Map intermolecular contacts (e.g., S···H interactions) to guide crystal engineering for improved stability .

- Use software like Gaussian or CrystalExplorer, and validate results against experimental crystallographic data .

Q. How should researchers address contradictions in spectroscopic or crystallographic data for this compound derivatives?

- Cross-validation : Compare NMR shifts with structurally similar compounds (e.g., 7-hydroxy-4-methyl-2H-chromen-2-one) to identify anomalies .

- Error analysis : In crystallography, assess residual density maps and R-factors; re-refine data using alternative models in SHELXL .

- Peer consultation : Share raw data via repositories (e.g., CCDC) for independent verification .

Q. What strategies optimize the regioselective introduction of substituents on the coumarin scaffold?

- Protecting groups : Temporarily block reactive sites (e.g., hydroxyl groups) to direct thiolation to the 7-position.

- Microwave-assisted synthesis : Accelerate reaction kinetics to favor desired regioisomers .

- Catalyst screening : Test Brønsted/Lewis acids (e.g., FeCl3, p-TSA) to control substitution patterns .

Q. How can researchers ensure ethical and reproducible reporting of pharmacological data for this compound derivatives?

- Adhere to Medicinal Chemistry Research guidelines:

- Report IC50/EC50 values with standard deviations and statistical methods (e.g., ANOVA).

- Include positive/negative controls (e.g., known enzyme inhibitors) and biological replicates .

- Disclose conflicts of interest and ethical approvals for animal/human studies .

Methodological Notes

- Data Deposition : Always submit crystallographic data to CCDC (accession codes, e.g., CCDC-2181456) .

- Software Transparency : Document SHELX parameters (e.g., HKLF 5 for twinned data) and computational workflows .

- Contradiction Handling : Use iterative refinement and peer validation to resolve structural ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.